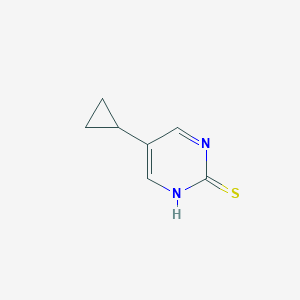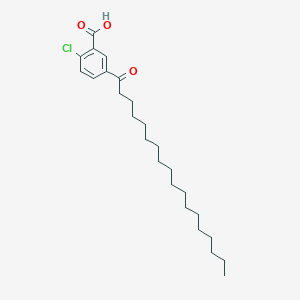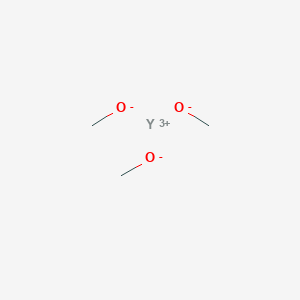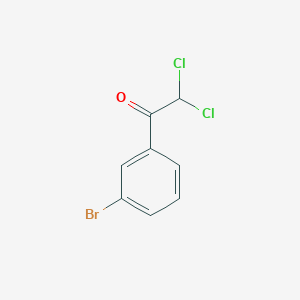
3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid is a complex organic compound with significant biochemical and industrial relevance This compound is characterized by its unique structure, which includes a carbamoylamino group, a hydroxy group, and a methyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with carbamoyl chloride under controlled conditions to introduce the carbamoylamino group. The hydroxy and methyl groups are then introduced through subsequent reactions involving hydroxylation and methylation, respectively.
Industrial Production Methods: Industrial production of this compound may involve the use of enzymatic processes to enhance yield and purity. Enzymes such as carbamoylases can be employed to catalyze specific steps in the synthesis, ensuring efficient conversion of intermediates to the desired product. The use of biocatalysts in industrial settings helps in achieving high specificity and reducing the need for harsh chemical reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The carbamoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the carbamoylamino group.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides .
Applications De Recherche Scientifique
3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. This compound can also participate in signaling pathways by acting as a ligand for certain receptors, influencing cellular responses .
Comparaison Avec Des Composés Similaires
- 3-(Carbamoylamino)-2-hydroxy-3-oxopropanoic acid
- 2-Hydroxy-2-methyl-3-oxopropanoic acid
- 3-(Aminomethyl)-2-hydroxy-2-methyl-3-oxopropanoic acid
Comparison: Compared to its analogs, 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid is unique due to the presence of both a carbamoylamino group and a hydroxy group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
90773-29-8 |
|---|---|
Formule moléculaire |
C5H8N2O5 |
Poids moléculaire |
176.13 g/mol |
Nom IUPAC |
3-(carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C5H8N2O5/c1-5(12,3(9)10)2(8)7-4(6)11/h12H,1H3,(H,9,10)(H3,6,7,8,11) |
Clé InChI |
MGHLADSUTBTZHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(=O)N)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)



![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)


![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)
